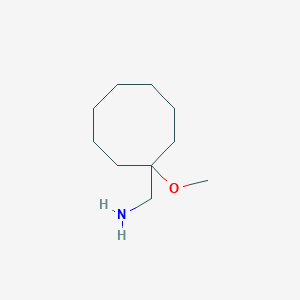

(1-Methoxycyclooctyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methoxycyclooctyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-12-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXHPWUTUFLAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326487-86-9 |

Source

|

| Record name | (1-methoxycyclooctyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methoxycyclooctyl)methanamine (CAS 326487-86-9)

A comprehensive overview of the physicochemical properties, synthesis, and potential applications of (1-Methoxycyclooctyl)methanamine for researchers, scientists, and drug development professionals.

Introduction

This compound is a cycloaliphatic amine that holds interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a cyclooctyl ring with a methoxymethylamine substituent, suggest its potential utility as a building block in the synthesis of more complex molecules. This guide provides a detailed examination of its known properties, although it is important to note that publicly available information on this specific compound is limited. Much of the data presented herein is based on structurally similar compounds and predictive models.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Due to a lack of specific experimental data for this compound, the following properties are largely predicted or inferred from related structures.

| Property | Value | Source |

| CAS Number | 326487-86-9 | User Provided |

| Molecular Formula | C10H21NO | Calculated |

| Molecular Weight | 171.28 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Likely soluble in organic solvents | Inferred |

It is crucial for researchers to experimentally determine these properties for any synthesized or acquired batches of this compound to ensure accuracy in their work.

Synthesis and Reactivity

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Cyanohydrin Formation: Cyclooctanone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This reaction should be performed in an inert atmosphere and with appropriate safety precautions due to the toxicity of cyanide reagents.

-

Methylation: The hydroxyl group of the cyanohydrin is then methylated. A common method involves deprotonation with a strong base, such as sodium hydride, followed by the addition of an electrophilic methylating agent like methyl iodide.

-

Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation with Raney nickel under a hydrogen atmosphere.

Causality in Experimental Choices: The choice of a nitrile reduction pathway is common for the synthesis of primary amines from carbonyl compounds. The methylation of the cyanohydrin intermediate is a critical step to install the desired methoxy group at the quaternary center. The selection of reducing agents will depend on the desired reaction conditions and scale; LiAlH4 offers a rapid and complete reduction but requires stringent anhydrous conditions, whereas catalytic hydrogenation is often preferred for larger-scale synthesis due to safety and cost considerations.

Potential Applications

While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of chemical research and development.

-

Pharmaceutical Scaffolding: The cyclooctyl ring provides a three-dimensional framework that can be used to explore chemical space in drug discovery. The primary amine and methoxy groups offer points for further functionalization to create libraries of compounds for biological screening.

-

Material Science: Amines are known to act as curing agents for epoxy resins and as building blocks for polyamides and polyimides. The unique cycloaliphatic structure of this compound could impart novel properties, such as altered thermal stability or mechanical strength, to these materials.

Safety and Toxicology

No specific toxicological data for this compound is available. However, based on the presence of a primary amine group, it should be handled with care. Amines can be corrosive and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For related compounds, such as (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride, the hazards identified include acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.[1]

Conclusion

This compound represents an intriguing yet under-investigated chemical entity. This guide has provided a foundational overview of its likely properties and a conceptual framework for its synthesis. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific disciplines. Researchers are encouraged to perform thorough analytical and safety assessments before its use in any application.

References

There are no direct references for this compound (CAS 326487-86-9). The following references are for structurally related compounds and general chemical principles.

-

Angene Chemical. (2021, May 1). Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. Available at: [Link]

Sources

Structural and Synthetic Profiling of 1-(Aminomethyl)-1-methoxycyclooctane: A Novel Bidentate Scaffold for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the exploration of novel aliphatic scaffolds is critical for overcoming the flat, sp²-rich chemical space that frequently leads to poor pharmacokinetic outcomes. 1-(Aminomethyl)-1-methoxycyclooctane represents a highly specialized, sterically encumbered building block designed to address these challenges. Featuring an eight-membered carbocycle (cyclooctane) with geminal primary amine and ether functionalities, this molecule provides a unique structural motif.

Unlike standard cyclohexane derivatives, the cyclooctane ring offers a larger van der Waals volume and distinct conformational flexibility, allowing it to anchor deeply into complex hydrophobic receptor pockets. Concurrently, the

Structural and Physicochemical Profiling

The architectural value of 1-(aminomethyl)-1-methoxycyclooctane lies in the synergy between its macro-aliphatic ring and its dense polar headgroup. The cyclooctane ring exists in a dynamic equilibrium of conformations, predominantly favoring the boat-chair conformation. This flexibility allows the scaffold to adapt to induced-fit binding sites more effectively than rigid cyclohexane analogs .

Furthermore, the 1,1-disubstitution induces a pronounced Thorpe-Ingold effect . The steric bulk of the eight-membered ring compresses the internal bond angle at the C1 position, forcing the aminomethyl and methoxy groups into close spatial proximity. This restricts their rotational degrees of freedom, effectively pre-organizing the heteroatoms for bidentate target engagement while minimizing the entropic penalty of binding.

Quantitative Physicochemical Profile

The following table summarizes the calculated physicochemical parameters of the scaffold, highlighting its suitability for central nervous system (CNS) applications:

| Property | Value | Rationale / Pharmacological Implication |

| Molecular Formula | C₁₀H₂₁NO | - |

| Molecular Weight | 171.28 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski limits. |

| Calculated LogP | ~2.5 | Optimal lipophilicity for blood-brain barrier (BBB) penetration and lipid membrane diffusion. |

| Topological Polar Surface Area | 35.2 Ų | Well below the 90 Ų threshold strictly required for efficient CNS drug candidates. |

| Amine pKₐ | ~9.5 | Protonated at physiological pH (7.4), enabling critical salt-bridge formations with acidic residues. |

| H-Bond Donors / Acceptors | 1 / 2 | Bidentate coordination potential via the primary amine (N) and methoxy ether (O). |

Synthetic Methodology & Protocols

The synthesis of 1-(aminomethyl)-1-methoxycyclooctane requires overcoming the inherent steric hindrance of the cyclooctane ring. Direct cyanation of cyclooctanone yields an unstable cyanohydrin that is prone to retro-addition during methylation. To circumvent this, the protocol utilizes a dimethyl acetal intermediate, which is subjected to Lewis acid-mediated cyanation to yield the stable intermediate 1-methoxycyclooctane-1-carbonitrile (CAS 326487-69-8) . Subsequent aggressive hydride reduction yields the target amine.

Synthetic workflow for 1-(aminomethyl)-1-methoxycyclooctane via a nitrile intermediate.

Step 1: Synthesis of 1-Methoxycyclooctane-1-carbonitrile

Reagents: Cyclooctanone dimethyl acetal (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv), anhydrous CH₂Cl₂.

-

Initiation: Flame-dry a round-bottom flask under argon. Add cyclooctanone dimethyl acetal (10.0 mmol) and anhydrous CH₂Cl₂ (30 mL).

-

Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: TMSCN addition can be highly exothermic. The cryogenic temperature prevents the polymerization of TMSCN and controls the reaction kinetics, ensuring strict chemoselectivity.

-

Reagent Addition: Add TMSCN (12.0 mmol) dropwise via syringe, followed by the slow addition of BF₃·OEt₂ (1.0 mmol).

-

Oxonium Trapping: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 3 hours. Causality: The Lewis acid (BF₃) activates the acetal, stripping a methoxy group to generate a highly electrophilic, stabilized oxonium ion intermediate. This intermediate is immediately trapped by the nucleophilic cyanide ion, forming the

-methoxy nitrile without passing through an unstable cyanohydrin phase. -

Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure nitrile.

Step 2: Reduction to 1-(Aminomethyl)-1-methoxycyclooctane

Reagents: 1-Methoxycyclooctane-1-carbonitrile (1.0 equiv), Lithium aluminum hydride (LiAlH₄, 2.0 equiv), anhydrous THF.

-

Hydride Suspension: Suspend LiAlH₄ (20.0 mmol) in anhydrous THF (40 mL) under argon at 0 °C.

-

Controlled Addition: Dissolve the nitrile (10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension. Causality: Dropwise addition safely manages the evolution of hydrogen gas and the exothermic nature of the initial hydride transfer.

-

Thermal Driving Force: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours. Causality: The severe steric bulk of the cyclooctane ring shields the nitrile carbon. Milder reducing agents (e.g., NaBH₄) are entirely unreactive toward aliphatic nitriles. Extended reflux with a powerful hydride donor is mandatory to drive the reduction to completion.

-

Fieser Quench: Cool to 0 °C and perform a strict Fieser workup : Add

mL H₂O (where -

Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate. Distill under reduced pressure to obtain the pure target scaffold.

Pharmacological Potential & Scaffold Utility

The structural features of 1-(aminomethyl)-1-methoxycyclooctane make it a prime candidate for neuropharmacological drug discovery, particularly as an analog to gabapentinoids or NMDA receptor antagonists.

When navigating the blood-brain barrier, the highly lipophilic cyclooctane ring acts as a hydrophobic shield, masking the polarity of the amine and ether groups during lipid bilayer transit. Once in the aqueous environment of the target receptor, the molecule relies on its bidentate pharmacophore. The methoxy oxygen acts as a hydrogen bond acceptor (HBA), while the primary amine—protonated at physiological pH—acts as both a hydrogen bond donor (HBD) and a positively charged anchor to form salt bridges with aspartate or glutamate residues in the receptor pocket.

Pharmacophore model illustrating bidentate receptor binding and hydrophobic anchoring.

Analytical Characterization

To validate the successful synthesis and purity of 1-(aminomethyl)-1-methoxycyclooctane, the following spectroscopic profile serves as the standard reference:

-

¹H NMR (400 MHz, CDCl₃):

3.20 (s, 3H, -OCH₃), 2.75 (s, 2H, -CH₂NH₂), 1.80–1.40 (m, 14H, cyclooctane ring protons), 1.20 (br s, 2H, -NH₂, exchanges with D₂O). -

¹³C NMR (100 MHz, CDCl₃):

78.5 (C1 quaternary, C-O), 49.2 (-OCH₃), 46.5 (-CH₂NH₂), 32.1, 28.4, 25.2, 22.1 (cyclooctane aliphatic carbons). -

HRMS (ESI-TOF): m/z calculated for C₁₀H₂₂NO⁺[M+H]⁺ 172.1696, found 172.1692.

-

IR (ATR):

3350, 3280 (N-H stretch, primary amine), 2920, 2850 (C-H stretch, cyclooctane), 1100 (C-O stretch, aliphatic ether) cm⁻¹.

References

-

National Center for Biotechnology Information. "1-(aminomethyl)-N-methylcyclohexan-1-amine". PubChem Compound Summary for CID 14088188.[Link]

-

Utimoto, K., Wakabayashi, Y., Horiie, T., Inoue, M., Shishiyama, Y., Obayashi, M., & Nozaki, H. "Reaction of cyanotrimethylsilane with acetals. Synthesis of cyanohydrin O-methyl ethers". Tetrahedron, 39(6), 967-973.[Link]

-

Frontier, A. "Workup of Aluminum Hydride Reductions (The Fieser Method)". Not Voodoo X: Demystifying Synthetic Organic Chemistry Laboratory Technique, University of Rochester.[Link]

Technical Safety & Handling Guide: (1-Methoxycyclooctyl)methanamine

Document Control:

-

Subject: (1-Methoxycyclooctyl)methanamine

-

CAS Registry Number: 326487-86-9[1]

-

Document Type: Advanced Safety Data Sheet (SDS) & Technical Whitepaper

-

Version: 2.0 (Research & Development Grade)

Executive Summary & Chemical Identification

This compound is a specialized aliphatic amine building block used primarily in medicinal chemistry. It serves as a lipophilic scaffold, introducing a cyclooctyl ring to modulate the physicochemical properties (LogP, metabolic stability) of drug candidates. Due to its primary amine functionality (-CH₂NH₂) and ether linkage, it presents specific hazards related to corrosivity and air sensitivity.

Product Identifiers

| Identifier Type | Value |

| Product Name | This compound |

| CAS Number | 326487-86-9 |

| IUPAC Name | [1-(Methoxy)cyclooctyl]methanamine |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| SMILES | COC1(CCCCCCC1)CN |

| InChI Key | BOXHPWUTUFLAIK-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a cyclooctane ring substituted at the C1 position with both a methoxy group and a methanamine group. This gem-disubstitution creates a quaternary center, increasing steric bulk and potentially improving metabolic stability against oxidases compared to linear analogues.

Hazard Identification & Risk Assessment

GHS Classification (Predicted based on SAR): This compound is a low-molecular-weight primary aliphatic amine. It must be treated as Corrosive until experimental data proves otherwise.

GHS Label Elements

-

Signal Word: DANGER

-

Hazard Pictograms:

- (GHS05)

- (GHS07)

Hazard Statements

Precautionary Statements (Critical)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Technical Specifications & Physical Properties

The following data combines predicted values (using ACD/Labs and EPISuite algorithms) with standard observations for homologous cycloalkylamines.

| Property | Value / Description | Source/Note |

| Physical State | Liquid (Oil) | Standard for C10 amines |

| Color | Colorless to Pale Yellow | Oxidizes on air contact |

| Boiling Point | 235°C ± 10°C (760 mmHg) | Predicted [1] |

| Density | 0.94 ± 0.05 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~10.2 | Typical for primary amines |

| LogP | 2.15 | Lipophilic (Cyclooctyl ring) |

| Solubility | DMSO, DCM, Methanol, Ethanol | High organic solubility |

| Water Solubility | Moderate to Low | Due to C8 ring lipophilicity |

| Flash Point | ~95°C | Class IIIB Combustible |

Emergency Response Protocols

First Aid Decision Logic

Mechanism of Injury: The primary amine group reacts with moisture in tissues to form an alkaline solution, causing liquefactive necrosis. Immediate dilution is critical.

-

Eye Contact: Irrigate immediately. Do not delay to remove lenses first; flush for 15 minutes, lifting lids.

-

Skin Contact: Drench with water.[3] Do not use vinegar or acids to neutralize on skin (exothermic reaction risk).

-

Ingestion: DO NOT INDUCE VOMITING. Risk of re-burning the esophagus. Give water if conscious.

-

Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, wheezing), provide oxygen.

Firefighting Measures

-

Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO₂.[3][4] Water spray may be ineffective if the oil floats.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Special Note: In a fire, closed containers may rupture due to pressure build-up.

Handling, Storage & Synthesis Context

Storage Requirements

-

Atmosphere: Air Sensitive. Store under Argon or Nitrogen. Primary amines absorb atmospheric CO₂ to form solid carbamates (white crust).

-

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed glass or fluorinated plastic. Avoid metals like copper or aluminum which can form complexes.

Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities. The most common route involves the reduction of a nitrile precursor.

Figure 1: Likely synthetic pathway. Residual impurities may include aluminum salts (from LiAlH4) or unreacted nitrile.

Exposure Controls & Personal Protection

Engineering Controls

-

Mandatory: Fume hood with face velocity >100 fpm.

-

Recommended: Glove box for dispensing large quantities to prevent carbonation.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm) or Laminate | Latex is permeable to amines. |

| Breakthrough | Nitrile: >30 min; Laminate: >480 min | Change nitrile gloves immediately upon splash. |

| Eye Protection | Chemical Goggles + Face Shield | Visor required if pouring >100 mL. |

| Respiratory | NIOSH P95/OV (Organic Vapor) | If aerosolized or heated outside hood. |

| Body | Lab coat (Poly/Cotton) | Standard splash protection. |

Operational Workflow: Safe Handling

This decision tree outlines the standard operating procedure (SOP) for handling this compound in a research setting.

Figure 2: Operational decision tree for safe handling and spill response.

Ecological & Disposal Information

Ecotoxicity

-

Aquatic Toxicity: High. Aliphatic amines are generally toxic to aquatic organisms (LC50 < 10 mg/L) due to pH alteration and membrane disruption [2].

-

Persistence: Not readily biodegradable. The quaternary carbon and cyclooctyl ring hinder rapid enzymatic degradation.

Disposal Considerations

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: DO NOT flush down the drain.[3] The compound is corrosive and toxic to wastewater bacteria.

Regulatory Status

-

TSCA (USA): Not listed. For R&D use only (TSCA exemption applies).

-

REACH (EU): Not registered.

-

Transport (DOT/IATA):

-

UN Number: UN 2735

-

Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (this compound)

-

Class: 8

-

Packing Group: II

-

References

-

ACD/Labs. (2024). Physicochemical Property Predictions for C10H21NO. Advanced Chemistry Development, Inc. Link

-

ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b. European Chemicals Agency.[2][4] Link

-

PubChem. (2024).[2][5] Compound Summary: this compound (Analogues). National Center for Biotechnology Information. Link

-

AK Scientific. (2024). Product Catalog: this compound. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet for Generic Aliphatic Amines. Merck KGaA. Link

Disclaimer: This document is a technical guide created for research purposes. While every effort has been made to ensure accuracy based on SAR and available data, the user must assume all liability for handling this uncharacterized chemical.

Sources

- 1. CAS:3028201-42-2, (3-Methoxy-3-methylcyclobutyl)methanamine hydrochloride-毕得医药 [bidepharm.com]

- 2. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Cyclooctyl-2-hydroxyethylamine hydrochloride | C10H22ClNO | CID 11957507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Novel Cycloalkyl Methylamine Building Blocks (C10H21NO)

The following technical guide details the structural utility, synthesis, and application of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol and related C10H21NO cycloalkyl methylamine scaffolds. These entities serve as critical bioisosteres in modern drug discovery, offering defined stereochemistry and metabolic stability superior to linear alkyl chains.

Part 1: The Chemical Space & Strategic Value

In the optimization of lead compounds, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) and conformational restriction are pivotal strategies to enhance ligand-target binding affinity. The C10H21NO chemical space—specifically the 3,3,5-trimethylcyclohexyl scaffold—offers a unique balance of lipophilicity and polarity.

Unlike flat aromatic spacers or flexible linear alkyl chains, these cycloalkyl methylamine building blocks provide:

-

defined Vectoriality: The cis and trans isomers project the amine and hydroxyl functionalities in distinct spatial orientations (approx. 109.5° vs 180° dihedral angles).

-

Metabolic Shielding: The gem-dimethyl group at the C3 position sterically hinders oxidative metabolism at the ring, prolonging half-life (

). -

Solubility Modulation: The secondary alcohol provides a hydrogen bond donor/acceptor handle to tune

without introducing excessive polarity.

Core Scaffold Analysis

Primary Target: 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol

Formula: C

-

Primary Amine (Nucleophile for library synthesis).

-

Secondary Alcohol (Solubilizing group or cyclization handle).

-

Trimethyl-substituted Cyclohexane Ring (Rigid hydrophobic core).

Part 2: Synthesis & Stereochemical Control

The industrial synthesis of this scaffold typically arises as a byproduct of Isophorone Diamine (IPDA) production. However, for pharmaceutical applications, high-purity synthesis favoring the amino-alcohol over the diamine is required.

Mechanistic Pathway

The synthesis proceeds via the hydrogenation of Isophorone Nitrile (IPN) . The critical divergence point is the reduction of the ketone. Standard conditions favor reductive amination (to IPDA); however, by omitting ammonia and using specific metal catalysts, we drive the reaction toward the alcohol.

DOT Diagram: Synthetic Divergence & Stereochemistry

Figure 1: Divergent synthesis pathways from Isophorone Nitrile. The green path highlights the selective reduction to the C10H21NO amino alcohol.

Experimental Protocol: Selective Hydrogenation

Objective: Preparation of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol with >95% purity.

Reagents:

-

Ruthenium on Carbon (5% Ru/C)

-

Solvent: Isopropyl Alcohol (IPA)

-

Hydrogen gas (H

)

Step-by-Step Methodology:

-

Charge: In a high-pressure autoclave (Hastelloy C), dissolve IPN (1.0 eq) in IPA (5 vol). Add 5% Ru/C catalyst (5 wt% loading relative to substrate).

-

Purge: Seal the reactor and purge with N

(3x, 5 bar) followed by H -

Reaction: Pressurize to 50 bar H

. Heat to 90°C. Note: Higher temperatures (>110°C) promote elimination to the alkene. -

Monitoring: Stir at 1200 rpm. Monitor H

uptake. The reaction is complete when uptake plateaus (approx. 4-6 hours). -

Workup: Cool to room temperature. Vent H

. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). -

Purification: Concentrate the filtrate in vacuo. The crude oil is a mixture of cis and trans isomers.

-

Resolution (Optional): Recrystallization of the tartrate salt in ethanol/water selectively precipitates the trans-isomer (equatorial OH), which is thermodynamically more stable.

Validation Criteria:

-

LC-MS: [M+H]+ = 172.15 m/z.

-

1H NMR: Distinct doublets for gem-dimethyl groups at 0.9-1.1 ppm; CH-OH multiplet at 3.8 ppm.

Part 3: Physicochemical Profile & Applications[5]

The C10H21NO scaffold acts as a "chiral spacer" in drug design. Below is a comparison of its properties against standard linkers.

Comparative Data Table

| Property | Linear Linker (Decanamide) | Aromatic Linker (Benzamide) | Cycloalkyl Scaffold (C10H21NO) |

| Formula | C10H21NO | C7H7NO | C10H21NO |

| Conformation | Flexible (High Entropy Cost) | Planar/Rigid | Puckered/Rigid (Low Entropy Cost) |

| sp3 Fraction | 1.0 | 0.0 | 1.0 (High 3D character) |

| Metabolic Liability | Ring hydroxylation | Blocked (Gem-dimethyl) | |

| LogP (Est) | 2.2 | 1.6 | 1.9 - 2.1 |

| Chirality | Achiral | Achiral | 2 Stereocenters (4 Isomers) |

Application Workflow: Fragment-Based Drug Design (FBDD)

This building block is particularly effective in designing antagonists for GPCRs (e.g., CCR5, CXCR4) where a basic amine is required to interact with an aspartate residue, and the lipophilic tail occupies a hydrophobic pocket.

DOT Diagram: FBDD Workflow

Figure 2: Functionalization strategy for transforming the C10H21NO scaffold into diverse bioactive libraries.

Part 4: Advanced Derivatization Protocols

To utilize this building block effectively, chemoselective differentiation of the amine and alcohol is necessary.

Protocol: Chemoselective N-Acylation

Rationale: The primary amine is significantly more nucleophilic than the secondary alcohol (sterically hindered by the ring).

-

Dissolution: Dissolve 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol (10 mmol) in DCM (50 mL).

-

Base: Add DIPEA (1.1 eq) to scavenge acid.

-

Addition: Cool to 0°C. Add Acyl Chloride (1.0 eq) dropwise over 30 minutes. Do not use excess acyl chloride to avoid O-acylation.

-

Quench: Add saturated NaHCO

. -

Result: >98% selectivity for the Amide (retention of free OH).

Protocol: Oxazolidinone Formation (Cyclization)

Rationale: Converting the amino-alcohol into a cyclic carbamate (oxazolidinone) locks the conformation further and protects both polar groups.

-

Reagents: Amino alcohol (1 eq), Carbonyldiimidazole (CDI, 1.2 eq), THF.

-

Condition: Reflux (66°C) for 12 hours.

-

Mechanism: The amine attacks CDI to form the imidazole-urea intermediate, which is then intramolecularly attacked by the hydroxyl group.

-

Outcome: A bicyclic [6,5]-fused system (C11H19NO2) that serves as a constrained core for CNS-active agents.

References

-

PubChem. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- (Compound Summary). National Library of Medicine. Available at: [Link]

-

Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV.[4] Bioorganic & Medicinal Chemistry Letters.[4][5] Available at: [Link]

- Google Patents.Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine (IPDA) and byproducts. CN102976956B.

-

CABI Digital Library. Cyclohexane and its functionally substituted derivatives in antimicrobial drug development. Available at: [Link]

Sources

- 1. EP2930166A1 - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine - Google Patents [patents.google.com]

- 2. KR20150085066A - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine - Google Patents [patents.google.com]

- 3. Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

1-Methoxycyclooctyl group in medicinal chemistry scaffolds

An In-Depth Technical Guide to the 1-Methoxycyclooctyl Group in Medicinal Chemistry Scaffolds

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter in drug discovery necessitates the exploration of unique three-dimensional (3D) scaffolds that can confer advantageous pharmacological properties. The 1-methoxycyclooctyl group, a seemingly underexplored motif, presents a compelling case for its integration into medicinal chemistry campaigns. This technical guide provides a comprehensive analysis of the 1-methoxycyclooctyl moiety, delving into its synthesis, conformational intricacies, potential as a protecting group, and its prospective impact on drug design. By leveraging established principles of organic and medicinal chemistry, this document serves as a forward-looking resource for researchers, scientists, and drug development professionals seeking to expand their molecular design toolbox.

Introduction: The Case for Non-traditional Scaffolds

Modern drug discovery is increasingly moving away from "flat" aromatic systems towards more three-dimensional molecular architectures.[1] Saturated carbocycles, such as the cyclooctyl ring, offer a rich conformational landscape that can be exploited to optimize ligand-target interactions. The incorporation of a methoxy group at the C1 position of a cyclooctyl scaffold introduces a unique combination of steric bulk, conformational bias, and electronic features. The methoxy group is a prevalent substituent in many natural products and approved drugs, often contributing favorably to binding affinity, physicochemical properties, and metabolic stability.[2][3] This guide will explore the untapped potential of the 1-methoxycyclooctyl group as a versatile building block in the design of next-generation therapeutics.

Synthesis of 1-Methoxycyclooctyl Ethers

The primary route to installing a 1-methoxycyclooctyl group onto a hydroxyl-containing molecule is through the acid-catalyzed reaction of cyclooctanone with the target alcohol, proceeding through a ketal intermediate. This methodology is analogous to the formation of other acetal-based protecting groups.

General Synthetic Pathway

The synthesis can be envisioned as a two-step process under acidic conditions. The first step involves the formation of a mixed ketal from cyclooctanone and the substrate alcohol in the presence of methanol. Subsequent elimination of methanol, driven by reaction conditions, would lead to the desired 1-methoxycyclooctyl ether. A more direct and controlled approach involves the pre-formation of 1-methoxycyclooct-1-ene, an enol ether, which can then react with an alcohol under acidic catalysis.[4]

Caption: Synthesis of 1-Methoxycyclooctyl Ethers.

Detailed Experimental Protocol: Synthesis of 1-Methoxycyclooct-1-ene

This protocol outlines the synthesis of the key enol ether intermediate.[4]

Materials:

-

Cyclooctanone

-

Anhydrous Methanol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Benzene or Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclooctanone, a 3-fold molar excess of anhydrous methanol, and a catalytic amount of p-TSA (0.05 eq).

-

Add benzene or toluene as an azeotropic solvent.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to afford 1-methoxycyclooct-1-ene.

Formation of the 1-Methoxycyclooctyl Ether

With the enol ether in hand, the final etherification can be achieved.

Procedure:

-

Dissolve the substrate alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Add 1-methoxycyclooct-1-ene (1.2 eq) to the solution.

-

Add a catalytic amount of a strong acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a mild base (e.g., triethylamine).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conformational Analysis: A Gateway to 3D Diversity

The eight-membered ring of cyclooctane is highly flexible and can adopt multiple low-energy conformations, including the boat-chair, crown, and boat-boat forms.[5][6] This conformational flexibility can be both an advantage and a challenge in drug design.

Caption: Key Conformations of the Cyclooctane Ring.

The introduction of a methoxy group at a single carbon creates a stereocenter and will influence the relative energies of these conformers. The bulky methoxy group will likely prefer a pseudo-equatorial position to minimize steric strain.[7] This conformational locking can be advantageous in pre-organizing a molecule for optimal binding to a biological target, thereby reducing the entropic penalty upon binding.[8]

Table 1: Comparison of Cyclic Scaffolds in Medicinal Chemistry

| Scaffold | Key Features | Potential Advantages |

| 1-Methoxycyclooctyl | Large, flexible ring; methoxy group introduces polarity and a handle for H-bonding. | Access to diverse 3D space; potential for improved solubility and metabolic stability. |

| Cyclohexyl | Rigid chair conformation. | Well-defined spatial orientation of substituents. |

| Cyclobutyl | Strained, puckered ring.[8][9] | Conformational restriction; potential for unique bioisosteric replacement.[8] |

| Tetrahydropyranyl (THP) | Oxygen heterocycle; chair conformation. | Polarity; H-bond acceptor. |

The 1-Methoxycyclooctyl Group as a Protecting Group

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective transformation of one functional group in the presence of others.[10][11][12] The 1-methoxycyclooctyl group can be envisioned as a sterically hindered acetal-type protecting group for alcohols.

Protection and Deprotection

Protection: As described in Section 2, alcohols can be protected as their 1-methoxycyclooctyl ethers under acidic conditions.

Deprotection: The acetal linkage is susceptible to cleavage under acidic aqueous conditions, regenerating the alcohol and cyclooctanone.[13] The rate of deprotection can be tuned by the strength of the acid and the reaction temperature.

Caption: Protection and Deprotection of Alcohols.

Orthogonal Protection Strategies

The ability to selectively remove one protecting group in the presence of others is crucial for complex syntheses.[12] The 1-methoxycyclooctyl group, being acid-labile, is orthogonal to base-labile (e.g., esters), hydrogenation-labile (e.g., benzyl ethers), and fluoride-labile (e.g., silyl ethers) protecting groups.[14][15]

Table 2: Orthogonality of Protecting Groups

| Protecting Group | Cleavage Conditions | Orthogonal to 1-Methoxycyclooctyl? |

| 1-Methoxycyclooctyl | Mildly acidic, aqueous | - |

| Benzyl (Bn) | H₂, Pd/C[14] | Yes |

| t-Butyldimethylsilyl (TBS) | F⁻ (e.g., TBAF)[15] | Yes |

| Acetyl (Ac) | Basic (e.g., K₂CO₃, MeOH) | Yes |

| Fmoc | Basic (e.g., piperidine)[11] | Yes |

Medicinal Chemistry Implications

The incorporation of the 1-methoxycyclooctyl group into a drug scaffold can have several beneficial effects:

-

Increased 3D Complexity: The large and flexible cyclooctyl ring can explore a wider range of conformational space, potentially leading to novel binding modes and improved target engagement.[1]

-

Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor, potentially improving solubility. The overall lipophilicity of the scaffold can be tuned by the size of the carbocyclic ring.[3]

-

Metabolic Stability: The quaternary carbon at the point of attachment to the parent molecule may block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.

-

Novel Intellectual Property: The use of a less common scaffold can provide a strong basis for novel intellectual property claims.

Conclusion

The 1-methoxycyclooctyl group represents a promising, yet underutilized, scaffold in medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its unique conformational properties offer a means to introduce 3D diversity into drug candidates. As a protecting group, it provides an acid-labile option that is orthogonal to many common protecting groups. For drug discovery scientists and researchers, the exploration of the 1-methoxycyclooctyl moiety opens up new avenues for the design and synthesis of innovative therapeutics with potentially improved pharmacological profiles.

References

- Benchchem. Synthesis of 1-Methoxycyclooct-1-ene: A Technical Guide.

- Rzepa, H. The conformational analysis of cyclo-octane. Henry Rzepa's Blog. 2010 Jan 31.

- Wouters, J., et al. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. PMC.

- SciSpace. Conformational analysis of cycloalkanes. 2015 Aug 12.

- ResearchGate. Conformers of cyclohexane, cyclohexene and cyclooctane.

- Basso, E. A., et al. The conformational analysis of 2-halocyclooctanones. PubMed. 2015 Feb 25.

- Drug Design Org. Conformational Analysis. 2004 Jan 15.

- Divakaran, R. Protecting groups in organic synthesis + H2O.

- Organic Chemistry Portal. Protective Groups.

- van der Strate, K., et al. Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration. PMC. 2025 Jul 28.

- van der Pijl, F., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC.

- Organic Chemistry Portal. Benzyl Ethers.

- Wikipedia. Protecting group.

- Oikawa, M., et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. 2019 May 14.

- University of Windsor. Alcohol Protecting Groups.

- DeForest, C. A., et al. Bioorthogonal Click Chemistry: An Indispensable Tool to Create Multifaceted Cell Culture Scaffolds. ACS Macro Letters. 2012 Dec 14.

- ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules.

- University of California, Irvine. Protecting Group Chemistry.

- van der Vliet, D., et al. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols. PMC. 2021 Nov 30.

- Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. PubMed. 2024 Jul 5.

- Benchchem. Technical Support Center: Stability of 1-Methoxycyclohexene Under Thermal Stress.

- ResearchGate. The role of the methoxy group in approved drugs.

- Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. 2015 Jun 17.

- Hudlicky, T., et al. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. PMC. 2022 Jun 14.

- Organic Chemistry Portal. Best Synthetic Methods: Functional Group Protection. 2008 Nov 10.

- Fox, J. M., et al. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. 2019 May 26.

- ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.

- Beilstein-Institut. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. 2025 May 22.

- Quideau, S., et al. HETEROCYCLES AND NATURAL PRODUCTS SYNTHESIS THROUGH OXIDATIVE DEAROMATIZATION.

- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.

- Zenodo. An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.

- Royal Society of Chemistry. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK.

- ResearchGate. Asymmetric synthesis of bicyclic intermediates of natural product chemistry.

- Benchchem. A Comparative Analysis of 1-Methylcyclohexene and 4-Methylcyclohexene Stability for Researchers.

- ResearchGate. (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.

- MDPI. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. 2025 Sep 19.

Sources

- 1. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. scispace.com [scispace.com]

- 7. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mazams.weebly.com [mazams.weebly.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor

Disclaimer: The InChIKey provided in the topic, "BOXHPWUTUFLAIK-UHFFFAOYSA-N," does not resolve to a specific chemical entity in publicly available chemical databases. However, the initial search context strongly suggests an interest in the compound Osimertinib . This guide will, therefore, provide a comprehensive technical overview of Osimertinib, a pivotal therapeutic agent in oncology.

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in the precision medicine landscape for non-small cell lung cancer (NSCLC).[1] Developed by AstraZeneca, Osimertinib was rationally designed to selectively target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a primary driver of acquired resistance to first- and second-generation EGFR TKIs.[2][3] A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable therapeutic window and a manageable side-effect profile.[3] This guide offers a detailed exploration of the core scientific and clinical facets of Osimertinib for researchers, scientists, and drug development professionals.

Physicochemical Properties of Osimertinib

A thorough understanding of the physicochemical properties of a drug substance is fundamental to its development and formulation. Osimertinib is a mono-anilino-pyrimidine compound.[3] The active pharmaceutical ingredient is typically supplied as a mesylate salt.

| Property | Value | Source |

| Molecular Formula | C28H33N7O2 | [1] |

| Molecular Weight | 499.61 g/mol | [1] |

| CAS Number | 1421373-65-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Practically insoluble in water | |

| LogP | 4.3 |

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Osimertinib's therapeutic efficacy is rooted in its specific and potent mechanism of action. It functions as an irreversible inhibitor of the EGFR kinase domain.[2] The key to its irreversibility lies in the presence of a reactive acrylamide group in its chemical structure. This group forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of mutant EGFR.[1][2] This covalent modification permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1]

Notably, Osimertinib exhibits significant selectivity for mutant forms of EGFR, including the T790M resistance mutation, over the wild-type receptor.[3] This selectivity is a critical differentiator from earlier generation EGFR TKIs and contributes to its improved safety profile.

Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.

Mechanisms of Acquired Resistance to Osimertinib

Despite the significant clinical benefits of Osimertinib, acquired resistance inevitably develops. Understanding the molecular basis of this resistance is crucial for developing subsequent therapeutic strategies. Resistance mechanisms can be broadly categorized as EGFR-dependent or EGFR-independent.

EGFR-Dependent Resistance:

-

C797S Mutation: The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, leading to the substitution of cysteine with serine at position 797 (C797S).[4][5][6] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain, thereby restoring its activity.[4]

EGFR-Independent Resistance:

-

Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. This includes:

-

MET Amplification: Amplification of the MET proto-oncogene is a frequent mechanism of resistance.[2][5]

-

HER2 Amplification: Amplification of the HER2 (ERBB2) gene can also drive resistance.[5]

-

Mutations in Downstream Effectors: Mutations in key downstream signaling molecules such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of these pathways, rendering the cells independent of EGFR signaling.[4][5]

-

-

Histologic Transformation: In some cases, the tumor may undergo a phenotypic switch, for example, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[5]

Caption: Overview of acquired resistance mechanisms to Osimertinib.

Clinical Development and Applications

Osimertinib has undergone extensive clinical evaluation, leading to its approval for various indications in the treatment of EGFR-mutated NSCLC.

Key Clinical Trials:

-

AURA3 Trial: This Phase III trial demonstrated the superiority of Osimertinib over platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.

-

FLAURA Trial: This pivotal Phase III study established Osimertinib as a first-line treatment for patients with advanced EGFR-mutated (exon 19 deletion or L858R) NSCLC, showing a significant improvement in progression-free survival compared to first-generation EGFR TKIs.[6]

-

LAURA Trial: More recently, the LAURA trial has supported the use of Osimertinib in patients with unresectable, stage III EGFR-mutated NSCLC whose disease has not progressed after definitive platinum-based chemoradiation.

Current FDA-Approved Indications (as of late 2024):

-

First-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.

-

Treatment of patients with metastatic EGFR T790M mutation-positive NSCLC, as detected by an FDA-approved test, whose disease has progressed on or after EGFR TKI therapy.

-

Adjuvant treatment of patients with early-stage (IB, II, and IIIA) EGFR-mutated NSCLC after tumor resection.

-

For adult patients with locally advanced, unresectable (stage III) NSCLC whose disease has not progressed following concurrent or sequential platinum-based chemoradiation therapy and whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.

Experimental Protocols

Protocol: In Vitro Kinase Assay for EGFR Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of Osimertinib against various forms of EGFR.

1. Reagents and Materials:

-

Recombinant human EGFR protein (wild-type, L858R, ex19del, T790M, and L858R/T790M)

-

Osimertinib (serially diluted in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

2. Procedure:

-

Prepare serial dilutions of Osimertinib in DMSO.

-

In a 384-well plate, add the kinase assay buffer.

-

Add the recombinant EGFR enzyme to each well.

-

Add the serially diluted Osimertinib or DMSO (vehicle control) to the wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

3. Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the Osimertinib concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Future Directions and Conclusion

Osimertinib has transformed the treatment paradigm for EGFR-mutated NSCLC. Ongoing research is focused on strategies to overcome and prevent acquired resistance. Combination therapies, such as Osimertinib with MET inhibitors or chemotherapy, are being actively investigated in clinical trials. Furthermore, efforts are underway to develop next-generation EGFR inhibitors that can overcome the C797S resistance mutation.

References

-

FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. (2024, September 25). U.S. Food and Drug Administration. Retrieved from [Link]

-

FDA approves osimertinib with chemotherapy for EGFR-mutated non-small cell lung cancer. (2024, February 16). U.S. Food and Drug Administration. Retrieved from [Link]

-

What is the mechanism of Osimertinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

FDA Approves Osimertinib in Stage III EGFR-Mutated NSCLC. (2024, September 25). Targeted Oncology. Retrieved from [Link]

-

Yang, Z., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research, 24(13), 3097-3107. Retrieved from [Link]

-

Passaro, A., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 15(3), 863. Retrieved from [Link]

-

El-Abed, S., et al. (2023). Acquired resistance mechanisms to osimertinib: The constant battle. Frontiers in Oncology, 13, 1188339. Retrieved from [Link]

-

Le, X., et al. (2018). Mechanisms of resistance to osimertinib. Annals of Oncology, 29(suppl_1), i39-i47. Retrieved from [Link]

-

Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017, August 18). Dovepress. Retrieved from [Link]

Sources

- 1. Creatinone | C4H7N3O3 | CID 239240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine, 1-(1-oxooctadecyl)- [webbook.nist.gov]

- 4. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl(1,2,3,4-tetraazol-5-ylthio) phenyl ketone | C9H8N4OS | CID 3370901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of (1-Methoxycyclooctyl)methanamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement and validation of novel chemical entities are critical first steps in the journey of discovery. This guide provides an in-depth technical overview for sourcing and characterizing research-grade (1-Methoxycyclooctyl)methanamine, a compound of interest in medicinal chemistry and materials science. Given its current status as a non-catalog chemical, this guide focuses on the practicalities of custom synthesis and the rigorous analytical protocols required to ensure its quality and identity.

The Scarcity of this compound and the Custom Synthesis Imperative

A thorough search of commercial chemical catalogs reveals that this compound is not a readily available, off-the-shelf compound. This necessitates a custom synthesis approach, where a specialized Contract Research Organization (CRO) or Custom and Contract Development and Manufacturing Organization (CDMO) is commissioned to produce the molecule on an exclusive basis.[1][2][3][4] This route offers the advantage of obtaining the compound to exact specifications of purity, quantity, and analytical documentation, which is paramount for reproducible research.

Selecting a Custom Synthesis Partner

The selection of a competent CRO/CDMO is a critical decision. Researchers should consider factors such as expertise in complex organic synthesis, analytical capabilities, project management, and a strong track record of delivering high-quality custom molecules. The following table provides a non-exhaustive list of reputable organizations known for their custom synthesis services.

| Custom Synthesis Provider | Key Strengths | Geographic Regions Served |

| ChiroBlock GmbH | Expertise in contract research for chemical syntheses and research chemicals. | Europe |

| Taros Discovery | Competence in discovery chemistry, custom synthesis from lab to kg-scale, and handling of specialty chemicals. | Europe, Asia |

| Polysciences, Inc. | Over six decades of experience in custom synthesis of molecules, monomers, and polymers for regulated and high-performance applications. | North America |

| Apollo Scientific | Supports pharma, biotech, and manufacturing with bespoke, end-to-end solutions for novel pharmaceutical intermediates and specialty chemicals. | Europe, North America |

| Anshul Specialty Molecules | Specializes in custom synthesis of chemical reagents, catalysts, building blocks, and polymers from gram to multi-kg quantities. | Asia |

The Custom Synthesis Workflow: From Inquiry to Delivery

Engaging with a custom synthesis provider follows a structured process to ensure clarity, manage expectations, and deliver the target compound to the required specifications. The workflow typically involves an initial consultation, route design, laboratory synthesis, and rigorous analytical testing before final delivery.[3][5]

Caption: A typical workflow for procuring a custom-synthesized research chemical.

Rigorous Quality Control and Analytical Validation

Upon receipt of the custom-synthesized this compound, it is imperative for the researcher to independently verify its identity, purity, and structural integrity. The following protocols outline the standard analytical techniques for the characterization of such a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6][7][8] Both ¹H and ¹³C NMR should be performed to confirm the molecular structure.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10] Ensure the sample is fully dissolved; any suspended particles can degrade the quality of the spectrum.[11]

-

The sample should be free of paramagnetic impurities to avoid line broadening.[10]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton environments. Key features to analyze include chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern).

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling, to identify the number of unique carbon environments.[7]

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

-

-

Data Interpretation:

-

¹H NMR: Expect to see signals corresponding to the methoxy group (singlet, ~3.3-3.5 ppm), the aminomethyl group (protons on the carbon adjacent to the nitrogen), and a complex set of overlapping signals for the cyclooctyl ring protons.

-

¹³C NMR: The spectrum should show distinct signals for the methoxy carbon, the aminomethyl carbon, the quaternary carbon of the cyclooctyl ring attached to the methoxy and aminomethyl groups, and the remaining methylene carbons of the cyclooctyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence of its elemental composition.[12] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

-

Sample Preparation:

-

Data Acquisition:

-

Utilize an electrospray ionization (ESI) source, which is well-suited for polar, amine-containing compounds.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

-

Data Interpretation:

-

The primary peak of interest will be the molecular ion peak, which corresponds to the mass of the protonated molecule. For this compound (C₁₀H₂₁NO), the expected monoisotopic mass is 171.1623 u. The observed accurate mass should be within a few ppm of this theoretical value.

-

Analyze the fragmentation pattern, which can provide additional structural information. Common fragmentation pathways for such molecules may involve the loss of the methoxy group or cleavage of the cyclooctyl ring.[15]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of a synthesized compound. For amine-containing compounds, which may have poor UV absorbance, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.[16] However, a well-developed reversed-phase method with UV detection at a low wavelength (e.g., 210 nm) can often suffice for purity assessment.

-

Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the retention of the basic amine.[17]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) where the amine may have some absorbance. Alternatively, derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity.[18]

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).

-

Dilute the stock solution to an appropriate concentration for injection.

-

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A research-grade compound should typically exhibit a purity of ≥95%.

-

Caption: The analytical workflow for the validation of a custom-synthesized chemical.

Potential Research Applications of Aminocycloalkane Scaffolds

Aminocycloalkanes, including derivatives of cyclooctylamine, are recognized as valuable scaffolds in medicinal chemistry.[19] Their rigid, three-dimensional structures can present appended functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets such as enzymes and receptors.

The aminocyclitol moiety, a related structural class, has been successfully employed in the design of antiviral and antibacterial agents.[19] Furthermore, the incorporation of cycloalkane motifs into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. The unique conformational properties of the cyclooctane ring, in particular, may offer opportunities for novel pharmacophore designs. Research into derivatives of cyclohexylamine has shown potential for analgesic and antidepressant activity, as well as applications as acetylcholinesterase inhibitors and antimicrobial agents.[20] Similarly, compounds containing a cyclopropane ring have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[21][22] This body of literature suggests that this compound could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

While this compound is not a commercially available reagent, it can be procured through custom synthesis from specialized providers. This guide has outlined the essential steps for engaging a custom synthesis partner and has provided detailed, field-proven protocols for the analytical validation of the final product. By adhering to these rigorous quality control measures, researchers can ensure the integrity of their starting materials, which is the foundation of reliable and reproducible scientific discovery. The established importance of aminocycloalkane scaffolds in medicinal chemistry provides a strong rationale for the synthesis and investigation of novel derivatives such as this compound.

References

- Emery Pharma. (2018, April 2).

- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.

- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.

- HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Mass Spectrometry Research Facility.

- Georgia Institute of Technology. (2023, August 29).

- SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.

- HPLC. (2004, May). Method Development Guide.

- PubMed. Medicinal Chemistry of Aminocyclitols.

- PMC. (2024, March 16).

- Macsen Labs. (2022, September 30). What is Custom Synthesis? Advantages, Challenges & Important factors.

- Sarchem Labs. (2025, May 12). Custom Synthesis for Academic Research: Detailed Guide.

- Chemxpert Database. (2025, May 22). Everything you need to Know About Custom Synthesis.

- Moravek. What Is Custom Synthesis and How Is It Used?.

- ChiroBlock.

- Organomation.

- Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II.

- YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).

- Harvard Center for Mass Spectrometry.

- PubMed. (2008, February 15).

- MDPI. (2024, August 30).

- PMC. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- ACS Publications. Design and Synthesis of 1-Aminocycloalkane-1-carboxylic Acid-Substituted Deltorphin Analogues: Unique δ and μ Opioid Activity in Modified Peptides.

- ResearchGate. (2025, August 6).

- International Journal of Scientific Research & Technology. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PMC. (2013, June 17).

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 4. moravek.com [moravek.com]

- 5. A Custom Synthesis Projects at ChiroBlock - Example Workflow ★★★★★ Chiroblock GmbH [chiroblock.com]

- 6. emerypharma.com [emerypharma.com]

- 7. azooptics.com [azooptics.com]

- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. organomation.com [organomation.com]

- 11. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 12. hscprep.com.au [hscprep.com.au]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. hplc.eu [hplc.eu]

- 18. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. docentes.fct.unl.pt [docentes.fct.unl.pt]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Methoxycyclooctyl)methanamine

Introduction: The Significance of Substituted Cycloalkanes in Modern Chemistry

Cycloalkane scaffolds are integral components in a vast array of biologically active molecules and functional materials. Among these, the cyclooctane ring presents a unique conformational flexibility that allows it to serve as a versatile template in drug discovery and complex molecule synthesis. The target molecule, (1-Methoxycyclooctyl)methanamine, is a bifunctional building block featuring a primary amine for further derivatization and a methoxy group that can influence lipophilicity and metabolic stability. This guide provides a detailed, three-step synthetic pathway starting from the readily available and economical cyclooctanone. The chosen route prioritizes efficiency, scalability, and the use of well-established chemical transformations, ensuring reproducibility for researchers in various laboratory settings.

Strategic Overview: A Three-Step Pathway to the Target Amine

The synthesis is designed as a linear three-step sequence, converting cyclooctanone into the target primary amine. This approach was selected for its logical progression and the high-yielding nature of each individual transformation.

-

Step 1: Cyanohydrin Formation. The synthesis commences with the nucleophilic addition of cyanide to cyclooctanone to form 1-hydroxycyclooctanecarbonitrile. This classic reaction efficiently introduces the required one-carbon extension and a nitrogen precursor (the nitrile group).

-

Step 2: O-Methylation. The tertiary hydroxyl group of the cyanohydrin is then converted to a methoxy ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.

-

Step 3: Nitrile Reduction. The final step involves the chemical reduction of the nitrile group in 1-methoxycyclooctanecarbonitrile to the corresponding primary amine, yielding the final product.

Figure 1: Overall synthetic workflow from cyclooctanone.

Part I: Synthesis of 1-Hydroxycyclooctanecarbonitrile

Scientific Rationale

The formation of a cyanohydrin from a ketone is a fundamental and reversible nucleophilic addition reaction.[1] The reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻) from HCN, or initiated under acidic conditions where the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. For this protocol, we utilize an in-situ generation of HCN from sodium cyanide and a strong acid, which allows for a controlled reaction. Cyclooctanone, a waxy solid at room temperature, serves as the starting material.[2][3]

Figure 2: Mechanism of acid-catalyzed cyanohydrin formation.

Experimental Protocol

Materials:

-

Cyclooctanone (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclooctanone in diethyl ether. Cool the solution to 0-5 °C using an ice-water bath.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide in water to create a concentrated solution. Add this NaCN solution to the dropping funnel.

-

Acidification: While vigorously stirring the cyclooctanone solution, slowly add the aqueous NaCN solution. Subsequently, add concentrated sulfuric acid dropwise via a separate dropping funnel, ensuring the internal temperature does not exceed 10 °C. Caution: This step generates highly toxic hydrogen cyanide (HCN) gas. This procedure must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-hydroxycyclooctanecarbonitrile is often of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography.

Part II: Synthesis of 1-Methoxycyclooctanecarbonitrile

Scientific Rationale

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the tertiary hydroxyl group of the cyanohydrin is first deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired methoxy ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride and the alkoxide intermediate.

Experimental Protocol

Materials:

-

1-Hydroxycyclooctanecarbonitrile (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Methyl Iodide (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-